3-[(1-Anilino-2,2-diphenylethenyl)amino]propan-1-ol
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Overview
Description
3-[(1-Anilino-2,2-diphenylethenyl)amino]propan-1-ol is an organic compound characterized by its complex structure, which includes an anilino group, a diphenylethenyl group, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Anilino-2,2-diphenylethenyl)amino]propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of aniline with diphenylethylene to form the intermediate compound, which is then reacted with propanol under controlled conditions to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Anilino-2,2-diphenylethenyl)amino]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the anilino or diphenylethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides are used under specific conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.
Scientific Research Applications
3-[(1-Anilino-2,2-diphenylethenyl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(1-Anilino-2,2-diphenylethenyl)amino]propan-1-ol exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propane diols: These compounds share a similar backbone structure and are used in the synthesis of cyclic carbonate monomers.
Indole derivatives: These compounds have diverse biological activities and are used in various medicinal applications.
Uniqueness
What sets 3-[(1-Anilino-2,2-diphenylethenyl)amino]propan-1-ol apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(1-anilino-2,2-diphenylethenyl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-18-10-17-24-23(25-21-15-8-3-9-16-21)22(19-11-4-1-5-12-19)20-13-6-2-7-14-20/h1-9,11-16,24-26H,10,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAUGXCLAYKTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(NCCCO)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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